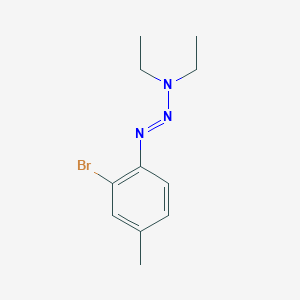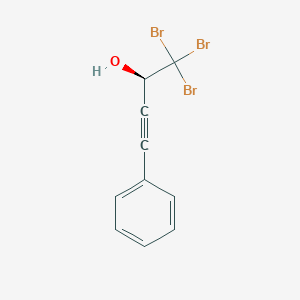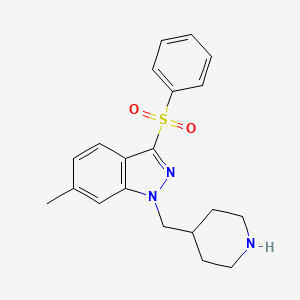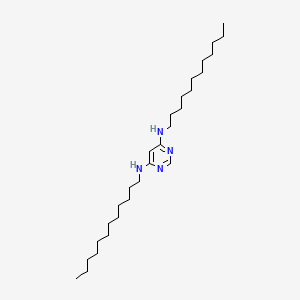![molecular formula C9H8F3N3O2 B12526766 N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide CAS No. 652152-56-2](/img/structure/B12526766.png)
N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyridine ring substituted with a trifluoromethyl group and a carboxamide group, along with a hydroxyiminoethyl side chain. The presence of these functional groups imparts distinct chemical reactivity and potential biological activity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under radical or nucleophilic conditions.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through amidation reactions, typically involving the reaction of a carboxylic acid derivative with an amine.
Addition of the Hydroxyiminoethyl Side Chain: The hydroxyiminoethyl side chain can be introduced through the reaction of an appropriate aldehyde or ketone with hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include nitroso, nitro, amine, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Mécanisme D'action
The mechanism of action of N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and protein function. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-Hydroxyethyl)pyridine-3-carboxamide: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-(Trifluoromethyl)pyridine-3-carboxamide:
Uniqueness
N-[2-(Hydroxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide is unique due to the combination of its functional groups, which impart distinct chemical reactivity and potential biological activity. The presence of both the hydroxyimino and trifluoromethyl groups enhances its versatility in various scientific applications .
Propriétés
Numéro CAS |
652152-56-2 |
|---|---|
Formule moléculaire |
C9H8F3N3O2 |
Poids moléculaire |
247.17 g/mol |
Nom IUPAC |
N-(2-hydroxyiminoethyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H8F3N3O2/c10-9(11,12)7-1-2-13-5-6(7)8(16)14-3-4-15-17/h1-2,4-5,17H,3H2,(H,14,16) |
Clé InChI |
BHLVLVVBLXZRBP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C(F)(F)F)C(=O)NCC=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 3-[4-(2H-1,2,3-triazol-2-yl)anilino]but-2-enoate](/img/structure/B12526699.png)
![(1,3-Phenylene)bis[(2-phenoxyphenyl)methanone]](/img/structure/B12526706.png)

boranyl](/img/structure/B12526724.png)
![[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B12526727.png)





